Superior Potency Against L1210 Murine Leukemia Compared to the 3'-Fluoro Analog
The target compound, 3-(3-oxoprop-1-enyl)-3'-azido-3'-deoxythymidine (15), exhibited a 1.6-fold greater cytotoxic potency than its direct 3'-fluoro analog (17) against murine L1210 leukemia cells. The ED50 value for the target azido compound was 0.5 μM, while the 3'-fluoro derivative required a higher concentration of 0.8 μM to achieve the same effect [1]. This direct comparison isolates the impact of the 3'-azido group versus the 3'-fluoro group on the same N3-propenal scaffold.
| Evidence Dimension | Cytotoxic potency (ED50) against L1210 murine leukemia cells |
|---|---|
| Target Compound Data | ED50 = 0.5 μM |
| Comparator Or Baseline | 3-(3-oxoprop-1-enyl)-3'-fluoro-3'-deoxythymidine (17); ED50 = 0.8 μM |
| Quantified Difference | 1.6-fold higher potency (0.5 μM vs 0.8 μM) |
| Conditions | In vitro cytotoxicity assay against murine L1210 leukemia cells; endpoint not explicitly detailed in abstract but standard ED50 determination. |
Why This Matters
This 1.6-fold potency advantage demonstrates that the 3'-azido modification provides superior antileukemic activity relative to the 3'-fluoro isostere, guiding selection for SAR studies focused on sugar-modified propenal nucleosides.
- [1] Lin, T.-S., Guo, J.-Y., Schinazi, R. F., Chu, C. K., Xiang, J.-N., & Prusoff, W. H. (1990). Synthesis and Anticancer Activity of 3-(3-Oxoprop-1-enyl)-Substituted Analogues of Carbocyclic Pyrimidine Nucleosides and 2′,3′-Dideoxy Pyrimidine Nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 9(6), 923-935. View Source
